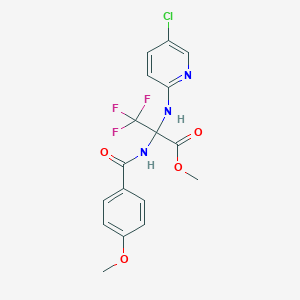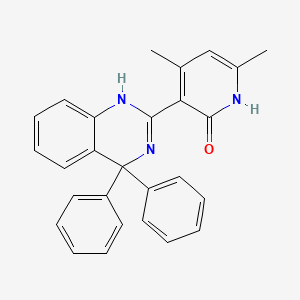![molecular formula C20H23NO3 B15008009 (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole core, substituted with two 4-methylphenyl groups at positions 3 and 5, and a methanol group at position 7a. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dihydroxy compound, the reaction with an amine and subsequent cyclization can yield the desired oxazole derivative. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA), with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler, hydrogenated forms of the compound.
Scientific Research Applications
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL involves its interaction with specific molecular targets. The compound’s oxazole core can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
Compared to these similar compounds, [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL is unique due to its specific substitution pattern and the presence of the methanol group at position 7a. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[3,5-bis(4-methylphenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
InChI |
InChI=1S/C20H23NO3/c1-14-3-7-16(8-4-14)18-21-19(17-9-5-15(2)6-10-17)24-13-20(21,11-22)12-23-18/h3-10,18-19,22H,11-13H2,1-2H3 |
InChI Key |
ZTDOUYKICCDXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(OCC3(CO2)CO)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)



![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)

![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
